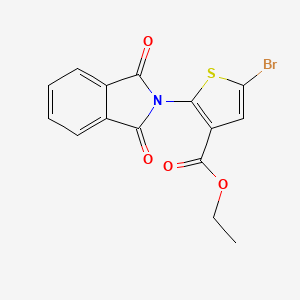

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate

Description

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is a brominated thiophene derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl) substituent at the 2-position and an ethyl ester at the 3-position. This compound is of interest in organic synthesis and materials science due to its electron-deficient thiophene core, which enhances its utility in cross-coupling reactions and optoelectronic applications . The bromine atom at the 5-position serves as a reactive site for further functionalization, while the phthalimide group contributes to rigidity and planar molecular geometry, influencing packing behavior in solid-state structures .

Properties

IUPAC Name |

ethyl 5-bromo-2-(1,3-dioxoisoindol-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO4S/c1-2-21-15(20)10-7-11(16)22-14(10)17-12(18)8-5-3-4-6-9(8)13(17)19/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWSDXSCCTYOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a thiophene derivative followed by esterification and subsequent coupling with an isoindoline-1,3-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the isoindoline-1,3-dione moiety can undergo reduction to form corresponding amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoindoline-1,3-dione moiety is known to interact with various biological targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Compounds Compared:

- Phthalimide vs. Alkoxy/Amino Groups: The phthalimide group in the target compound introduces significant electron withdrawal, reducing electron density on the thiophene ring compared to alkoxy or amino substituents. This enhances electrophilic reactivity at the bromine position, making it more amenable to Suzuki or Ullmann couplings .

- Halogen Variation (Br vs. I): Iodine in the methyl ester analog offers a better leaving group for nucleophilic aromatic substitution but increases molecular weight and polarizability. Bromine balances reactivity and stability for cross-coupling applications.

- Ester Group (Ethyl vs. Methyl): Ethyl esters generally improve solubility in non-polar solvents compared to methyl esters, though hydrolysis rates may differ due to steric effects .

Structural and Crystallographic Insights

- The phthalimide group in the target compound promotes planar molecular geometry, facilitating π-π stacking in crystalline phases, as observed in related thiophene derivatives . In contrast, compounds with alkyl chains (e.g., 2-butyloctyloxy substituents ) exhibit disordered packing, reducing crystallinity but improving processability.

- Constitutional isomerism, as seen in brominated analogs , is less likely in the target compound due to the fixed bromine position (C5) and rigid phthalimide moiety.

Research Findings and Data

Spectroscopic Characterization

- ¹H NMR (Target Compound): Peaks at δ 7.44 (s, 1H, thiophene-H), 4.19 (q, -OCH₂CH₃), and 1.22 (t, -CH₃) confirm the ethyl ester and bromothiophene structure .

Biological Activity

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate (CAS No. 1629013-79-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring and an isoindolinone moiety, which are known to exhibit various biological activities, including anticancer and antimicrobial properties.

The molecular formula of Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is , with a molecular weight of 380.21 g/mol. The presence of bromine and the dioxoisoindolinone structure contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of thiophene compounds can inhibit cancer cell proliferation by inducing apoptosis. Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate has shown promise in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis |

| HEPG-2 | TBD | Cell cycle arrest |

| MDA-MB-231 | TBD | Inhibition of proliferation |

Note: TBD = To Be Determined

Antimicrobial Activity

Additionally, the compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The biological activity of Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

- Antimicrobial Mechanisms : The compound might disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have been conducted to evaluate the efficacy of Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate:

-

Study on MCF-7 Cells : In vitro testing demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Results : The study reported a dose-dependent response with an IC50 value indicating effective inhibition at low concentrations.

-

Antimicrobial Efficacy Against Pathogens : A separate study assessed its effectiveness against common bacterial strains.

- Results : The compound exhibited notable activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.